Trisulfanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

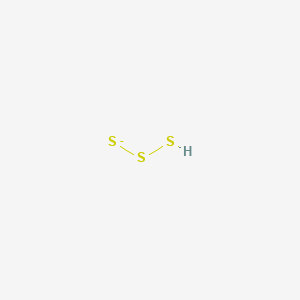

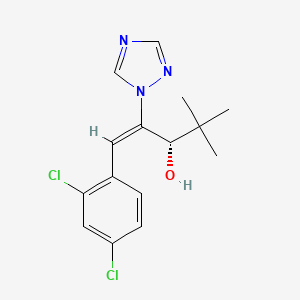

Trisulfanide is a sulfur hydride. It is a conjugate base of a trisulfane. It is a conjugate acid of a trisulfide(2-).

Scientific Research Applications

Trisulfides in Biological Systems

Trisulfides, including trisulfanide derivatives, have notable roles in biological systems. They serve as key reservoirs of sulfane sulfur and rapidly react to release persulfides. These persulfides act as powerful antioxidants and release hydrogen sulfide, which has therapeutic effects. Understanding the stability of trisulfides in aqueous systems, including their reactivity in different conditions, is crucial. Research has shown that trisulfides, synthesized from compounds like cysteine and glutathione, have different stabilities based on their environment, which impacts their biological roles (Brown & Bowden, 2022).

Role in Hydrogen Sulfide Signaling

Trisulfides contribute to hydrogen sulfide (H2S) signaling pathways in biological systems. H2S signaling involves the generation of persulfides, reactive sulfur species with significant physiological implications. Studies indicate that sulfane sulfur, often introduced to biological systems through organic polysulfides like trisulfides, plays a pivotal role in phenomena initially attributed to H2S. This includes the release of H2S from trisulfides under specific conditions, affecting cell proliferation and other cellular functions (Bolton et al., 2019).

Applications in Material Science

This compound and its derivatives are utilized in material science. For instance, arsenic trisulfide, a photosensitive chalcogenide glass, is used in tunable metasurfaces supporting sharp Fano-resonances. This application demonstrates the ability to fine-tune optical properties through light absorption in post-fabrication stages, indicating a significant potential in optical technologies (Mikheeva et al., 2019).

Trisulfide in Chemical Synthesis

In the field of chemical synthesis, trisulfides are instrumental in developing new synthetic methods. For example, the design of polysulfurating reagents enables the creation of unsymmetrical polysulfides, including trisulfides, under mild conditions. This has applications in modifying biomolecules, pharmaceuticals, and natural products, highlighting its versatility in synthetic chemistry (Xiao, Xue, & Jiang, 2018).

Trisulfide in Antibody Modification

Trisulfides, formed by the insertion of a sulfur atom into a disulfide bond, are a common posttranslational modification in antibodies. This modification, found in both natural and recombinant antibodies, has implications for their activity and stability. Understanding trisulfide formation and its impact is crucial in the field of biochemistry and pharmaceuticals (Gu et al., 2010).

Properties

Molecular Formula |

HS3- |

|---|---|

Molecular Weight |

97.2 g/mol |

InChI |

InChI=1S/H2S3/c1-3-2/h1-2H/p-1 |

InChI Key |

KBMBVTRWEAAZEY-UHFFFAOYSA-M |

Canonical SMILES |

SS[S-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B1231052.png)

![2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-](/img/structure/B1231053.png)

![1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan](/img/structure/B1231054.png)

![(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1231066.png)

![8-hydroxy-8-[(E)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1231070.png)

![(1R,4S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1231072.png)